molecular formula C52H49N5O5 B12284621 (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

(2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol

Cat. No.: B12284621
M. Wt: 824.0 g/mol
InChI Key: ZLWZEFPIJWNPCO-UHFFFAOYSA-N
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Description

This compound (CAS 142217-78-5) is a complex purine derivative with a molecular formula of C₅₂H₄₉N₅O₅ and a molecular weight of 808.99 g/mol . It features a cyclopentanol core substituted with multiple benzyloxy groups, a purine moiety, and a bulky (4-methoxyphenyl)diphenylmethylamino group. Its stereochemistry (2R,3S,5S) is critical for its biological interactions. The compound is typically synthesized via multistep organic reactions involving protective group strategies, as suggested by its structural complexity . Key physicochemical properties include:

  • Density: ~1.19 g/cm³ (estimated based on analogs)
  • Solubility: Low in water due to extensive benzyl ethers; soluble in organic solvents like dichloromethane or ethanol .

Properties

Molecular Formula

C52H49N5O5

Molecular Weight

824.0 g/mol

IUPAC Name

5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol

InChI

InChI=1S/C52H49N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46,48,58H,31-35H2,1H3,(H,54,55,56)

InChI Key

ZLWZEFPIJWNPCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7O)COCC8=CC=CC=C8)OCC9=CC=CC=C9

Origin of Product

United States

Preparation Methods

Core Structural Analysis and Synthetic Strategy

The target compound features a cyclopentanol backbone with three benzyloxy-protected hydroxyl groups, a purine ring substituted at the 2- and 6-positions, and a diphenylmethylamino group attached to a 4-methoxyphenyl moiety. Synthesis requires sequential protection/deprotection of hydroxyl groups, selective functionalization of the purine ring, and stereoselective assembly of the cyclopentanol core. Key challenges include maintaining stereochemical integrity and achieving high regioselectivity during substitutions.

Key Synthetic Routes

Cyclopentanol Core Synthesis

The cyclopentanol backbone is synthesized via stereoselective methods, often involving asymmetric reductions or chiral auxiliaries. For example:

  • Olefination of α-hydroxy ketones to form exomethylene intermediates, followed by Mitsunobu reactions with purine derivatives.
  • Protection of hydroxyl groups as benzyl ethers using benzyl bromide or benzyloxy chlorides under basic conditions (e.g., NaH, DMF).
Table 1: Representative Cyclopentanol Core Modifications
Step Reagent/Condition Product Yield (%) Reference
1 Olefination (Wittig reaction) Exomethylene cyclopentanol 85–90
2 Benzylation (BnBr, NaH) 2-benzyloxymethylcyclopentanol 70–75
3 Mitsunobu reaction (DIAD, PPh₃) N9-purine attachment 60–65

Purine Ring Functionalization

The purine ring undergoes N9 substitution and C6 benzyloxylation :

  • N9 Substitution :
    • Ethylbromoacetate and K₂CO₃ in DMSO react with purine derivatives to form N9-ethyl esters, which are later hydrolyzed to carboxylic acids.
    • Mitsunobu reaction with cyclopentanol derivatives to attach the purine moiety.
  • C6 Benzyloxylation :
    • Sodium-mediated alkoxylation with benzyl alcohol under reflux (e.g., Na, BnOH, 80°C).
    • Palladium-catalyzed coupling for regioselective substitutions.
Table 2: Purine Ring Functionalization Methods
Position Method Reagents/Conditions Yield (%) Reference
C6 Alkoxylation Na, BnOH, reflux 45–50
N9 Mitsunobu DIAD, PPh₃, THF 65–70
C2 Reductive amination 4-Methoxyphenyl diphenylmethylamine, NaBH₃CN 55–60

Diphenylmethylamino Group Introduction

The 2-amino group of the purine is substituted with a diphenylmethylamino moiety:

  • Reductive amination :
    • 4-Methoxyphenyl diphenylmethylamine reacts with the purine’s 2-amino group in the presence of NaBH₃CN or Pd/C under hydrogenation.
  • Cross-coupling :
    • Palladium-mediated coupling with aryl halides (e.g., Suzuki-Miyaura) to install the diphenylmethyl group.
Table 3: Diphenylmethylamino Group Installation
Method Reagents/Conditions Yield (%) Reference
Reductive amination NaBH₃CN, MeOH, RT 60–65
Suzuki coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ 50–55

Stereochemical Control

The (2R,3S,5S) configuration is achieved through:

  • Asymmetric reductions (e.g., Corey-Bakshi-Shibata catalysts) for cyclopentanol intermediates.
  • Chiral auxiliaries or resolved starting materials to maintain stereochemistry during substitutions.

Deprotection and Final Assembly

  • Benzyl group removal :
    • Hydrogenolysis (H₂, Pd/C) or acidic cleavage (BF₃·Et₂O).
  • Purification :
    • Column chromatography (SiO₂, CHCl₃/MeOH) to isolate the final compound.

Critical Challenges and Solutions

Challenge Solution Reference
Stereoinversion during Mitsunobu Use of DIAD and sterically bulky phosphines
Low regioselectivity at C6 Pd-catalyzed direct arylation with electron-rich purines
Benzyloxy group stability Use of benzyl esters with high thermal stability

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy and benzyloxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, leading to the formation of simpler hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

This compound is structurally related to various biologically active molecules, making it a candidate for further research in medicinal chemistry. Its design incorporates features that may enhance biological activity, such as:

  • Purin Derivatives : The inclusion of a purine moiety suggests potential interactions with biological targets like enzymes and receptors involved in various diseases, including cancer and viral infections.
  • Benzyloxy Groups : These groups may improve the lipophilicity of the compound, enhancing its ability to cross cellular membranes and increasing its bioavailability.

Potential Therapeutic Uses

Research indicates that compounds with similar structures have been investigated for their efficacy against several conditions:

  • Antiviral Activity : Analogous compounds have shown promise as antiviral agents, particularly against hepatitis B virus (HBV). The structural similarity to entecavir, a known antiviral drug, suggests that this compound could exhibit similar properties .
  • Anticancer Properties : Studies on related compounds have indicated potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Further exploration of this compound could reveal similar activities .

Case Studies

Several studies have highlighted the therapeutic potential of structurally related compounds:

  • Entecavir Research : Entecavir is a nucleoside analogue used in the treatment of HBV. The compound could serve as an intermediate or derivative in the synthesis of new antiviral agents targeting HBV .
  • Cyclopentanol Derivatives : Research into cyclopentanol derivatives has shown that they can act as effective inhibitors of specific enzymes involved in cancer progression. This suggests that the cyclopentanol framework in this compound may be crucial for its biological activity .

Synthesis and Formulation

The synthesis of (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol involves multiple steps that can be optimized for yield and purity:

StepDescription
1Synthesis of benzyloxy-substituted cyclopentanol backbone
2Introduction of purine moiety via nucleophilic substitution
3Functionalization at the 6-position with diphenylmethyl amine
4Purification through recrystallization or chromatography

Mechanism of Action

The mechanism of action of (2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the activity or function of the target molecules. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s structural analogs share its cyclopentanol or purine backbone but differ in substituents, stereochemistry, or protective groups. Below is a detailed comparison:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Bioactivity/Applications
Target Compound 142217-78-5 C₅₂H₄₉N₅O₅ 808.99 Reference compound with three benzyloxy groups and a (4-methoxyphenyl)diphenylmethylamino Potential intermediate in anticancer drug synthesis; limited toxicity data
6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine 142217-80-9 C₅₃H₄₉N₅O₄ 820.003 Replaces cyclopentanol hydroxyl with a methylene group; altered stereochemistry Higher hydrophobicity (LogP: 10.81); possible use in prodrug design
[(1S,2S,3S,5S)-5-[2-Amino-6-(benzyloxy)-9H-purin-9-yl]-3-[dimethyl(phenyl)silyl]-1-hydroxycyclopentane-1,2-diyl]dimethanol 701278-05-9 C₂₇H₃₃N₅O₄Si 519.67 Substitutes bulky amino group with a dimethyl(phenyl)silyl group; simplified substituents Improved stability under basic conditions; tested as a synthetic intermediate
(1S,2S,3S,5S)-5-(2-Amino-6-(benzyloxy)-9H-purin-9-yl)-3-(benzyloxy)-2-(benzyloxymethyl)cyclopentanol 172015-79-1 C₃₉H₄₀N₆O₄ 680.78 Lacks the (4-methoxyphenyl)diphenylmethylamino group; fewer aromatic substituents Reduced steric hindrance; higher solubility in polar solvents

Functional and Pharmacokinetic Comparisons

  • Hydrophobicity : The target compound’s LogP is estimated to exceed 10 (based on analog data ), making it more lipophilic than 701278-05-9 (LogP ~8.5) but less than 142217-80-9 (LogP 10.81).
  • Stereochemical Impact : The (2R,3S,5S) configuration in the target compound likely enhances binding to chiral enzyme pockets compared to analogs with inverted stereocenters (e.g., 142217-80-9) .
  • Synthetic Complexity: The target compound requires more protective group steps than 701278-05-9 due to its multiple benzyl ethers and bulky amino group .

Similarity Metrics

  • Tanimoto Coefficient : The target compound shares ~63–65% structural similarity with 142217-80-9 and 172015-79-1 based on fingerprint analysis .
  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests analogs with benzyloxy groups cluster together, indicating shared mechanisms like kinase inhibition .

Notes

Pharmacological Data Gap: Limited in vitro or in vivo data exist for the target compound. Further studies on HDAC or kinase inhibition are warranted .

Synthetic Challenges : The compound’s multiple benzyl ethers necessitate rigorous purification to avoid side products .

Toxicity : Benzyloxy groups may confer metabolic instability, as seen in related compounds .

Computational Modeling : Molecular dynamics simulations could elucidate interactions with targets like purine receptors or epigenetic enzymes .

Biological Activity

The compound (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanol , commonly referred to as a nucleoside analog, has garnered attention in pharmaceutical research due to its potential antiviral properties. Its complex structure, which includes multiple benzyloxy groups and a purine moiety, suggests that it may interact with biological systems in unique ways.

  • Molecular Formula : C52H47N5O5
  • Molecular Weight : 821.96 g/mol
  • CAS Number : 142217-79-6

Research indicates that compounds similar to this nucleoside analog can exhibit antiviral activity by mimicking the natural substrates of viral polymerases. The purine base is crucial for this interaction, allowing the compound to be incorporated into viral DNA or RNA, thereby inhibiting viral replication. The presence of benzyloxy groups may enhance the lipophilicity of the compound, potentially improving its cellular uptake and bioavailability.

Antiviral Properties

  • Inhibition of Viral Replication : Studies have shown that nucleoside analogs can effectively inhibit the replication of various viruses, including those responsible for hepatitis and HIV. The mechanism typically involves competitive inhibition of viral polymerases.
  • Selectivity Index : The selectivity index (SI) is a critical parameter in evaluating the safety and efficacy of antiviral agents. Preliminary data suggest that this compound exhibits a favorable SI, indicating its potential as a therapeutic agent with minimal cytotoxicity.

Case Studies

  • Hepatitis B Virus (HBV) : A study demonstrated that related compounds showed significant antiviral activity against HBV in vitro. The mechanism involved the inhibition of HBV polymerase, leading to reduced viral load in treated cells.
  • HIV : Another research effort focused on the compound's ability to inhibit HIV replication in cultured cells. Results indicated a dose-dependent reduction in viral titers, supporting its role as a potential candidate for further development.

Data Summary Table

PropertyValue
Molecular FormulaC52H47N5O5
Molecular Weight821.96 g/mol
CAS Number142217-79-6
Antiviral ActivityYes
Selectivity IndexFavorable (exact value TBD)
Primary TargetViral polymerases

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of nucleoside analogs. For instance:

  • Hydroxymethyl Substituents : These modifications have been shown to improve binding affinity to viral targets.
  • Benzyloxy Groups : The addition of benzyloxy groups may increase solubility and stability in biological environments, thus enhancing overall efficacy.

Q & A

Basic Question: What are the key synthetic routes for synthesizing this cyclopentanol derivative, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step protocols involving nucleophilic substitutions, protecting group strategies, and stereochemical control. For example, a critical intermediate is synthesized by coupling a purine derivative with a benzyloxy-protected cyclopentanol scaffold under anhydrous conditions (e.g., THF/NaH at 0°C) to ensure regioselectivity . Optimization includes:

  • Temperature control : Low temperatures (0–5°C) prevent side reactions during benzyloxy group introductions .
  • Catalyst screening : Use of NaH or Pd-based catalysts for efficient coupling .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates .

Basic Question: Which analytical techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Answer:
Critical techniques include:

  • NMR spectroscopy :
    • 1^1H NMR : Benzyloxy protons resonate as multiplets at δ 4.5–5.5 ppm, while the cyclopentanol backbone shows distinct splitting patterns (e.g., δ 3.5–4.2 ppm) .
    • 13^{13}C NMR : Benzyl carbons appear at δ 70–80 ppm, and the purine C8 carbon is identified near δ 150 ppm .
  • High-resolution mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Question: How do competing reaction pathways during synthesis impact stereochemical outcomes, and what strategies mitigate undesired epimerization?

Answer:
The compound’s stereochemistry (2R,3S,5S) is sensitive to reaction conditions. Key risks include:

  • Epimerization at C3 : Basic conditions during benzyloxy deprotection may invert stereochemistry. Mitigation involves using mild acids (e.g., HCl in dioxane) or low-temperature deprotection .
  • Purine coupling regioselectivity : Competing N7 vs. N9 purine alkylation is minimized by pre-activating the purine with a leaving group (e.g., mesylate) .
  • Chiral HPLC : Post-synthesis analysis with chiral columns (e.g., Chiralpak AD-H) confirms stereochemical integrity .

Advanced Question: What role do the benzyl and 4-methoxyphenyl diphenylmethyl (DMT) protecting groups play, and how are they selectively removed?

Answer:

  • Benzyl groups : Protect hydroxyl and amine functionalities during synthesis. Removal requires hydrogenolysis (H2_2, Pd/C) or Lewis acids (BF3_3·Et2_2O) .
  • DMT group : Shields the purine’s exocyclic amine. Selective cleavage is achieved using dichloroacetic acid (DCA) in CH2_2Cl2_2, preserving benzyl groups .
  • Kinetic monitoring : TLC or inline IR spectroscopy tracks deprotection progress to avoid overexposure .

Advanced Question: How can researchers resolve contradictory analytical data (e.g., NMR vs. HRMS) for this compound?

Answer:
Contradictions arise from:

  • Residual solvents : Ethyl acetate or THF in NMR samples may obscure signals. Lyophilization or extended drying under vacuum ensures solvent-free analysis .
  • Tautomerism in purine : pH-dependent keto-enol shifts in DMSO-d6_6 vs. CDCl3_3. Use consistent solvents and report solvent-specific spectra .
  • Ion suppression in HRMS : Co-eluting impurities suppress ionization. Prep-HPLC purification (≥99% purity) before HRMS analysis mitigates this .

Advanced Question: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h. Monitor degradation via UPLC-MS .
    • Oxidative stress : Treat with 3% H2_2O2_2 to identify oxidation-prone sites (e.g., benzyl ethers) .
  • Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks. PXRD detects crystallinity changes .
  • Light sensitivity : Expose to UV (365 nm) and quantify photodegradants using diode-array detection .

Advanced Question: What purification challenges arise due to the compound’s hydrophobicity, and how are they addressed?

Answer:

  • Solubility issues : Low solubility in polar solvents necessitates use of DCM/MeOH mixtures for column chromatography .
  • Solid-phase extraction (SPE) : Hydrophobic interaction cartridges (e.g., C18) pre-concentrate the compound from reaction mixtures .
  • Counterion exchange : Convert to a mesylate or tosylate salt to improve crystallinity for recrystallization .

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